molecular formula C5H8N4S B1355289 4-Hydrazino-2-(methylsulfanyl)pyrimidine CAS No. 104408-29-9

4-Hydrazino-2-(methylsulfanyl)pyrimidine

Cat. No. B1355289
M. Wt: 156.21 g/mol
InChI Key: AHMAKFIBYJTQAW-UHFFFAOYSA-N
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Patent
US08536172B2

Procedure details

In a 250 mL round bottom flask, 4-chloro-2-methylsulfanyl-pyrimidine (5 g, 31.1 mmol), hydrazine (4.5 g, 140 mmol) and potassium carbonate (6.45 g, 46.7 mmol) were combined with ethanol (50 mL). The mixture was refluxed for 3 hrs and filtered. The filtered solid was rinsed with ethanol (30 mL). The combined ethanol solution was evaporated to give a crude oily mixture which was purified by ISCO flash column chromatography (30% to 100% ethyl acetate in hexanes) to give N-(2-methylsulfanyl-pyrimidin-4-yl)-hydrazine as a white solid (2.8 g, 57.6% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1.[NH2:10][NH2:11].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH3:9][S:8][C:4]1[N:3]=[C:2]([NH:10][NH2:11])[CH:7]=[CH:6][N:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=NC=C1)SC
Name
Quantity
4.5 g
Type
reactant
Smiles
NN
Name
Quantity
6.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hrs
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered solid was rinsed with ethanol (30 mL)
CUSTOM
Type
CUSTOM
Details
The combined ethanol solution was evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude oily mixture which
CUSTOM
Type
CUSTOM
Details
was purified by ISCO flash column chromatography (30% to 100% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=CC(=N1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 57.6%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.